molecular formula C22H22N6O2S B2686856 2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 1044283-94-4

2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

Cat. No.: B2686856
CAS No.: 1044283-94-4
M. Wt: 434.52
InChI Key: WRSGSFVDJRVKAI-UHFFFAOYSA-N
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Description

2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

Compounds structurally related to the one have been synthesized and tested for their anti-inflammatory activities. For example, derivatives of quinazolin-4-one have exhibited significant anti-inflammatory activity in various models, suggesting potential applications in the development of new anti-inflammatory agents (Kumar & Rajput, 2009).

Antihypertensive and Alpha-Adrenoceptor Antagonist Properties

Quinazoline derivatives have been evaluated for their antihypertensive effects and alpha 1-adrenoceptor antagonistic properties, indicating their potential in treating conditions related to hypertension and as selective alpha 1-adrenoceptor antagonists (Chern et al., 1993).

Antimicrobial Activity

Research into quinazoline derivatives has also shown promising antimicrobial properties, highlighting their potential as novel antimicrobial agents against a variety of bacterial strains (Buha et al., 2012).

Antitumor and Antifolate Activities

Quinazoline and pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showcasing their potential in cancer treatment and as antibacterial agents. These compounds demonstrate significant inhibitory activity against TS, indicating their utility in developing antitumor and antibacterial therapies (Gangjee et al., 1996).

Gastroprotective Activity

Similar compounds have been evaluated for their gastroprotective activity, suggesting a potential application in treating or preventing gastric ulcers and related gastrointestinal disorders (Piras et al., 1993).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-pyridin-2-ylpiperazin-1-yl)acetaldehyde followed by cyclization with formamide and sulfuric acid. The resulting intermediate is then reacted with 2-bromoacetophenone to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(4-pyridin-2-ylpiperazin-1-yl)acetaldehyde", "formamide", "sulfuric acid", "2-bromoacetophenone" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-pyridin-2-ylpiperazin-1-yl)acetaldehyde in the presence of acetic acid and sodium triacetoxyborohydride to form the intermediate.", "Step 2: Cyclization of the intermediate with formamide and sulfuric acid to form the second intermediate.", "Step 3: Reaction of the second intermediate with 2-bromoacetophenone in the presence of potassium carbonate and DMF to form the final product." ] }

1044283-94-4

Molecular Formula

C22H22N6O2S

Molecular Weight

434.52

IUPAC Name

2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C22H22N6O2S/c29-19(27-13-11-26(12-14-27)18-7-3-4-10-23-18)9-8-17-21(30)28-20(24-17)15-5-1-2-6-16(15)25-22(28)31/h1-7,10,17,24H,8-9,11-14H2

InChI Key

WRSGSFVDJRVKAI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

solubility

not available

Origin of Product

United States

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